

Spectral Data Analysis of 2-Amino-6-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-fluorobenzaldehyde

Cat. No.: B111952

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **2-Amino-6-fluorobenzaldehyde** (C_7H_6FNO), a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted and estimated data based on the analysis of structurally similar compounds and established spectroscopic principles. This document serves as a valuable resource for the characterization and quality control of **2-Amino-6-fluorobenzaldehyde** in a research and development setting.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts (δ) for the 1H and ^{13}C nuclei of **2-Amino-6-fluorobenzaldehyde**. These predictions are based on the analysis of related compounds such as 2-aminobenzaldehyde, 2-fluorobenzaldehyde, and other substituted benzaldehydes.

Table 1: Predicted 1H NMR Spectral Data for **2-Amino-6-fluorobenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8 - 10.2	Singlet (s)	1H	Aldehydic proton (-CHO)
~7.2 - 7.4	Triplet (t)	1H	Aromatic proton (H-4)
~6.4 - 6.6	Doublet (d)	1H	Aromatic proton (H-5)
~6.3 - 6.5	Doublet (d)	1H	Aromatic proton (H-3)
~4.5 - 5.5	Broad Singlet (br s)	2H	Amino protons (-NH ₂)

Table 2: Predicted ¹³C NMR Spectral Data for **2-Amino-6-fluorobenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~190 - 194	Carbonyl carbon (C=O)
~160 - 164 (d, $^1\text{J}_{\text{CF}} \approx 240\text{-}250$ Hz)	C-F
~150 - 154	C-NH ₂
~135 - 138	Aromatic CH (C-4)
~118 - 122	Aldehyde-substituted carbon (C-1)
~110 - 114 (d, $^2\text{J}_{\text{CF}} \approx 20\text{-}25$ Hz)	Aromatic CH (C-5)
~108 - 112 (d, $^2\text{J}_{\text{CF}} \approx 20\text{-}25$ Hz)	Aromatic CH (C-3)

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom. The coupling constants (J) are estimated values.

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **2-Amino-6-fluorobenzaldehyde**.

Table 3: Predicted IR Spectral Data for **2-Amino-6-fluorobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (two bands)	N-H stretching (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretching
2850 - 2750	Medium (two bands)	Aldehydic C-H stretching (Fermi resonance)
1680 - 1660	Strong	C=O stretching (aldehyde)
1620 - 1580	Strong	N-H bending and C=C aromatic stretching
1500 - 1450	Medium	C=C aromatic stretching
1250 - 1200	Strong	C-F stretching
1350 - 1250	Strong	Aromatic C-N stretching

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Amino-6-fluorobenzaldehyde** (molar mass: 139.13 g/mol), the following fragments are anticipated in an electron ionization (EI) mass spectrum.

Table 4: Predicted Mass Spectrometry Fragmentation Data for **2-Amino-6-fluorobenzaldehyde**

m/z Ratio	Proposed Fragment Ion
139	[M] ⁺ (Molecular ion)
138	[M-H] ⁺
111	[M-CO] ⁺
110	[M-CHO] ⁺
94	[C ₆ H ₅ F] ⁺
83	[M-CO, HCN] ⁺

Experimental Protocols

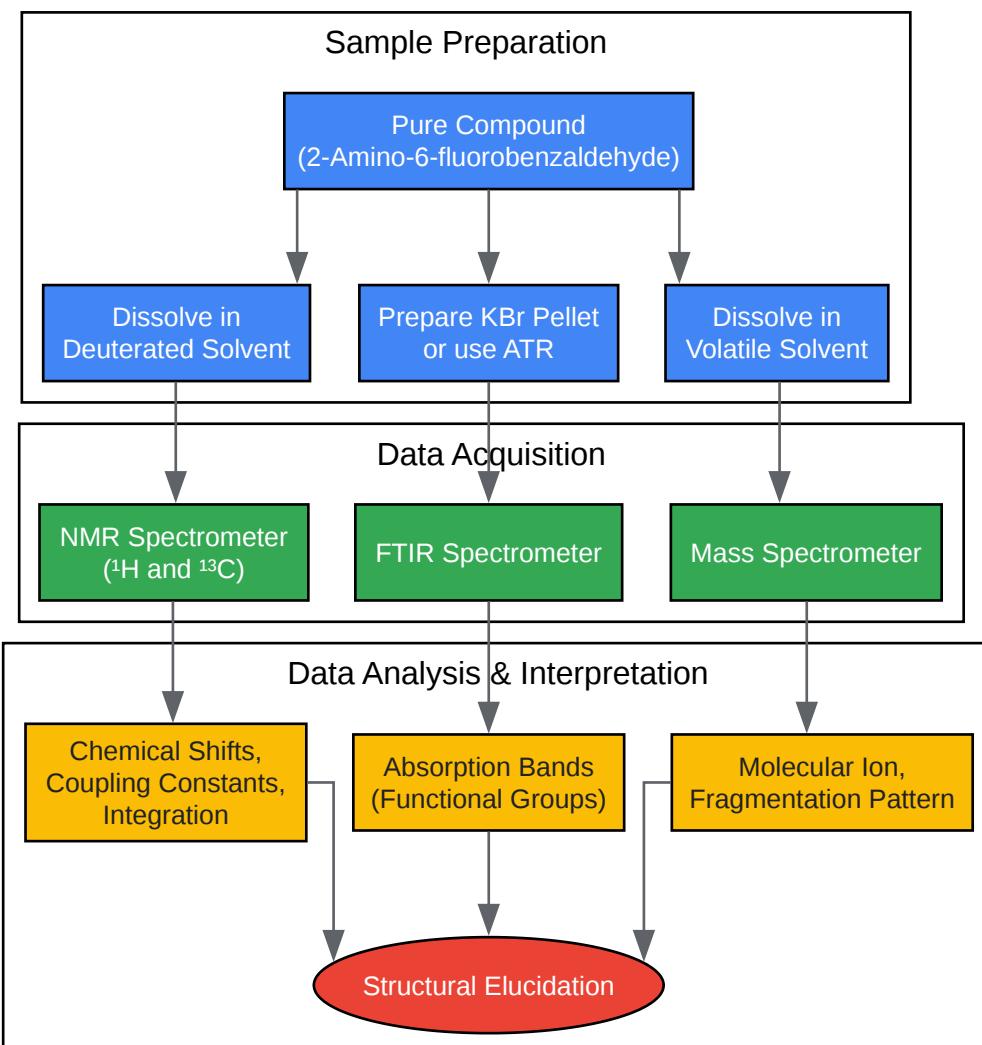
The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-6-fluorobenzaldehyde** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[1]
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio.
- Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of **2-Amino-6-fluorobenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} . Collect a background spectrum of the empty sample holder (or KBr pellet) and subtract it from the sample spectrum.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **2-Amino-6-fluorobenzaldehyde** in a volatile organic solvent such as methanol or acetonitrile.
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, a direct insertion probe, or through a gas chromatograph (GC-MS).
- Data Acquisition (Electron Ionization - EI): Acquire the mass spectrum using a standard electron ionization energy of 70 eV. Set the mass analyzer to scan over a relevant m/z range (e.g., 40-200 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Amino-6-fluorobenzaldehyde**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)*General workflow for spectroscopic analysis.***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Spectral Data Analysis of 2-Amino-6-fluorobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b111952#2-amino-6-fluorobenzaldehyde-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com